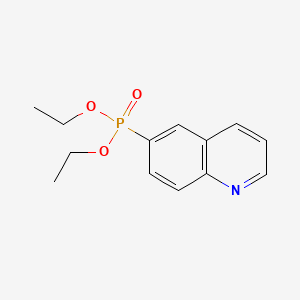
Diethyl 6-Quinolylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 6-Quinolylphosphonate is an organophosphorus compound that features a quinoline ring attached to a diethyl phosphonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 6-quinolylphosphonate typically involves the reaction of 6-bromoquinoline with diethyl phosphite under suitable conditions. A common method is the Michaelis-Arbuzov reaction, where the bromoquinoline reacts with diethyl phosphite in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Diethyl 6-quinolylphosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the phosphonate group under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphonic acids and quinoline derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Diethyl 6-quinolylphosphonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of diethyl 6-quinolylphosphonate involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The phosphonate group can mimic the transition state of enzyme-catalyzed reactions, leading to effective inhibition . Additionally, the quinoline ring can interact with various biological pathways, contributing to its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphonate: A simpler analog without the quinoline ring.
6-Quinolylphosphonic acid: Contains a phosphonic acid group instead of a phosphonate ester.
Quinoline derivatives: Various compounds with modifications on the quinoline ring.
Uniqueness
Diethyl 6-quinolylphosphonate is unique due to the combination of the quinoline ring and the diethyl phosphonate group. This structure imparts specific chemical and biological properties that are not present in simpler analogs. The presence of the quinoline ring enhances its potential as a bioactive compound, while the phosphonate group provides stability and resistance to hydrolysis .
Properties
Molecular Formula |
C13H16NO3P |
|---|---|
Molecular Weight |
265.24 g/mol |
IUPAC Name |
6-diethoxyphosphorylquinoline |
InChI |
InChI=1S/C13H16NO3P/c1-3-16-18(15,17-4-2)12-7-8-13-11(10-12)6-5-9-14-13/h5-10H,3-4H2,1-2H3 |
InChI Key |
GAEZJXWLGACEJX-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CC2=C(C=C1)N=CC=C2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




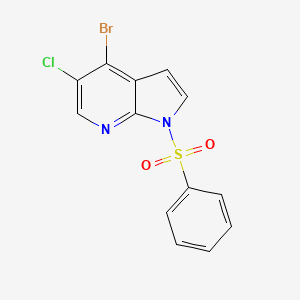
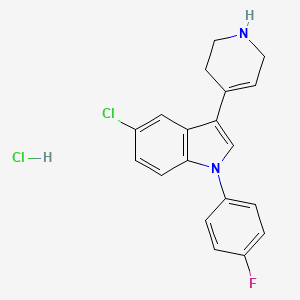
![2,12-DI-Tert-butyl-5,9-bis(4-(tert-butyl)phenyl)-5,9-dihydro-5,9-diaza-13B-boranaphtho[3,2,1-DE]anthracene](/img/structure/B15337783.png)

![[Cyanamide(methylthio)methyl] methyl 3,5-dimethylphenylcarbamodithioate](/img/structure/B15337794.png)
![4-[3-(2-Chloro-10H-phenothiazin-10-yl)propyl]-1,1-dimethyl-piperazinium Maleate](/img/structure/B15337799.png)

![1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-2-pyrrolidinone](/img/structure/B15337823.png)
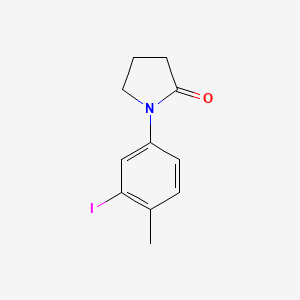
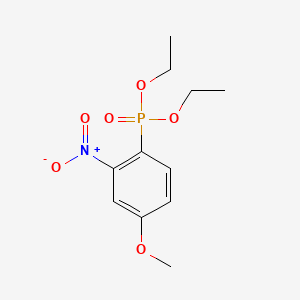
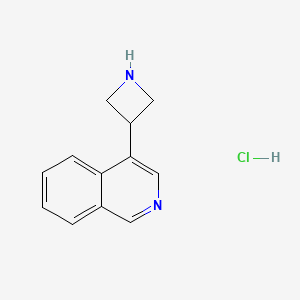
![(5E)-5-[(5-bromo-2-furyl)methylene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B15337852.png)
